CAS number and molecular weight of Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate
CAS number and molecular weight of Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate
Prepared by a Senior Application Scientist
This technical guide provides a comprehensive overview of Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate, a functionalized indole derivative of interest to researchers in medicinal chemistry and drug discovery. Due to its status as a specialized research chemical, this document synthesizes information from analogous compounds and established synthetic methodologies to present a robust guide to its properties, synthesis, and potential applications.
Compound Profile
Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate is a polysubstituted indole, featuring a Boc-protected nitrogen, an amino group, and two bromine atoms on the indole core. This unique combination of functional groups makes it a valuable building block for creating more complex molecules. The bromine atoms provide handles for further functionalization via cross-coupling reactions, while the amino group can be a key pharmacophoric element or a site for further derivatization.
| Property | Value | Source/Method |
| CAS Number | 1823786-39-5 | [1] |
| Molecular Formula | C₁₃H₁₄Br₂N₂O₂ | Calculated |
| Molecular Weight | 406.07 g/mol | Calculated |
| Predicted Appearance | Off-white to light brown solid | Analogy |
| Predicted Solubility | Soluble in organic solvents like DCM, THF, and ethyl acetate. | Analogy |
| Predicted Stability | Stable under standard laboratory conditions, light-sensitive. | Analogy |
Strategic Synthesis Pathway
Currently, there is no detailed published synthesis for Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate. However, a logical and efficient synthetic route can be designed based on well-established indole chemistry. The proposed pathway begins with a commercially available substituted indole and proceeds through a series of protection, nitration, bromination, and reduction steps.
The rationale for the sequence of these reactions is crucial. The Boc group is installed first to protect the indole nitrogen and modulate its reactivity. The subsequent functionalization steps are ordered to take advantage of the directing effects of the substituents on the indole ring.
Caption: Proposed synthetic pathway for Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate.
Detailed Experimental Protocols
The following protocols are based on established procedures for similar indole transformations and are intended as a starting point for laboratory synthesis.
Step 1: Nitration of 1-Boc-6-bromo-1H-indole
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Rationale: The introduction of a nitro group at the 5-position is a key step. The existing bromo and Boc groups will influence the regioselectivity of this electrophilic aromatic substitution.
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Protocol:
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Dissolve 1-Boc-6-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C.
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Add a solution of nitric acid (1.1 eq) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.
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Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Tert-butyl 6-bromo-5-nitro-1H-indole-1-carboxylate.
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Step 2: Bromination of Tert-butyl 6-bromo-5-nitro-1H-indole-1-carboxylate
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Rationale: The electron-withdrawing nitro group deactivates the benzene portion of the indole, favoring electrophilic substitution on the pyrrole ring. N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of indoles at the 3-position.
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Protocol:
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Dissolve Tert-butyl 6-bromo-5-nitro-1H-indole-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solvent in vacuo to yield the crude Tert-butyl 3,6-dibromo-5-nitro-1H-indole-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
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Step 3: Reduction of Tert-butyl 3,6-dibromo-5-nitro-1H-indole-1-carboxylate
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Rationale: The final step is the reduction of the nitro group to an amino group. Tin(II) chloride dihydrate is a classic and effective reagent for this transformation in the presence of other functional groups like bromides and a Boc-protecting group.
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Protocol:
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Suspend Tert-butyl 3,6-dibromo-5-nitro-1H-indole-1-carboxylate (1.0 eq) in ethanol.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) and heat the mixture to reflux for 3-5 hours.
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Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
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Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate.
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Caption: General experimental workflow for the synthesis and purification of the target compound.
Predicted Characterization Data
The following are predicted spectroscopic data for Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate, based on the analysis of structurally similar compounds.
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.0-8.2 (s, 1H, indole H2)
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δ 7.5-7.7 (s, 1H, indole H4 or H7)
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δ 7.3-7.5 (s, 1H, indole H4 or H7)
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δ 5.0-5.5 (br s, 2H, -NH₂)
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δ 1.6-1.7 (s, 9H, -C(CH₃)₃)
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 149.0-151.0 (C=O)
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δ 140.0-142.0 (C-5)
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δ 130.0-135.0 (quaternary indole carbons)
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δ 115.0-125.0 (indole CH carbons)
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δ 100.0-105.0 (C-3 and C-6)
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δ 83.0-85.0 (-C(CH₃)₃)
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δ 27.5-28.5 (-C(CH₃)₃)
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IR (KBr, cm⁻¹):
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3400-3500 (N-H stretching, amino group)
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2950-3000 (C-H stretching, aliphatic)
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1720-1740 (C=O stretching, carbamate)
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1600-1620 (N-H bending, amino group)
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1450-1550 (aromatic C=C stretching)
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550-650 (C-Br stretching)
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Mass Spectrometry (ESI+):
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m/z [M+H]⁺ calculated for C₁₃H₁₅Br₂N₂O₂⁺: 404.95, 406.95, 408.95 (isotopic pattern for two bromine atoms).
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Applications in Research and Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[2][3][4] The specific substitution pattern of Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate makes it a versatile intermediate for the synthesis of novel bioactive compounds.
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Oncology: Halogenated indoles have shown significant anticancer activity. The bromine atoms on this molecule can be utilized for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents and generate libraries of compounds for screening against cancer cell lines.[3]
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Neuroscience: The indole core is central to many neurotransmitters, such as serotonin. Functionalized indoles are often explored as ligands for various receptors in the central nervous system.
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Infectious Diseases: Indole derivatives have been investigated for their antibacterial, antifungal, and antiviral properties. This compound can serve as a starting point for the development of new anti-infective agents.[2]
Conclusion
Tert-butyl 5-amino-3,6-dibromo-1H-indole-1-carboxylate is a valuable research chemical with significant potential as a building block in the synthesis of novel compounds for drug discovery. While detailed information on this specific molecule is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry and the known bioactivity of related indole derivatives. Researchers utilizing this compound can apply the proposed methodologies as a strong foundation for their synthetic endeavors.
References
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Biomedical Importance of Indoles. (2011). Mini-Reviews in Medicinal Chemistry.
- N-Boc-propargylamine 97%. Sigma-Aldrich.
- tert-Butyl 3-bromo-1H-indole-1-carboxyl
- Breakthroughs in Indole and Indolizine Chemistry – New Synthetic Pathways, New Applic
- 5-aminoindole derivatives. (2007).
- Recent advances in the application of indoles in multicomponent reactions. (2018). RSC Advances.
- Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System. (2021). Journal of the Turkish Chemical Society Section A: Chemistry.
- 1-(2-((S)-3-(aminomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3-methylphenyl)-N,N-dibutyl-4-chloro-5-methyl-1H-pyrazole-3-carboxamide. PubChem.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). Molecules.
- Chemical Properties of 1H-Indene, 5-butyl-6-hexyloctahydro- (CAS 55044-36-5). Cheméo.
